molecular formula C9H9Cl3O3S B13033879 (S)-2-Chloro-1-(2,4-dichlorophenyl)ethyl methanesulfonate

(S)-2-Chloro-1-(2,4-dichlorophenyl)ethyl methanesulfonate

Cat. No.: B13033879
M. Wt: 303.6 g/mol
InChI Key: RLMONYZNSJOXOH-SECBINFHSA-N
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Description

(S)-2-Chloro-1-(2,4-dichlorophenyl)ethyl methanesulfonate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of chloro and dichlorophenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethyl methanesulfonate typically involves the reaction of (S)-1-(2,4-dichlorophenyl)ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified through recrystallization or column chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Chloro-1-(2,4-dichlorophenyl)ethyl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted derivatives with various functional groups.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

Scientific Research Applications

(S)-2-Chloro-1-(2,4-dichlorophenyl)ethyl methanesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethyl methanesulfonate involves its interaction with specific molecular targets, leading to various biological effects. The compound can act as an alkylating agent, modifying nucleophilic sites on proteins and nucleic acids. This modification can result in the inhibition of enzyme activity or alteration of protein function, which is useful in studying biochemical pathways and developing therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Chloro-1-(2,4-dichlorophenyl)ethyl methanesulfonate is unique due to its specific stereochemistry and the presence of both chloro and dichlorophenyl groups. These structural features contribute to its distinct reactivity and applications compared to other similar compounds .

Properties

Molecular Formula

C9H9Cl3O3S

Molecular Weight

303.6 g/mol

IUPAC Name

[(1S)-2-chloro-1-(2,4-dichlorophenyl)ethyl] methanesulfonate

InChI

InChI=1S/C9H9Cl3O3S/c1-16(13,14)15-9(5-10)7-3-2-6(11)4-8(7)12/h2-4,9H,5H2,1H3/t9-/m1/s1

InChI Key

RLMONYZNSJOXOH-SECBINFHSA-N

Isomeric SMILES

CS(=O)(=O)O[C@H](CCl)C1=C(C=C(C=C1)Cl)Cl

Canonical SMILES

CS(=O)(=O)OC(CCl)C1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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